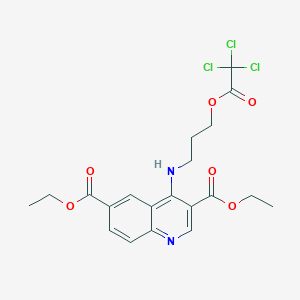

diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate

Description

Diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate is a quinoline-based derivative characterized by diethyl ester groups at positions 3 and 6 of the quinoline core and a 3-(2,2,2-trichloroacetoxy)propylamino substituent at position 4. Its molecular formula is C₁₆H₂₂N₂O₆Cl₃, with a molecular weight of ~444.35 g/mol.

Properties

IUPAC Name |

diethyl 4-[3-(2,2,2-trichloroacetyl)oxypropylamino]quinoline-3,6-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl3N2O6/c1-3-29-17(26)12-6-7-15-13(10-12)16(14(11-25-15)18(27)30-4-2)24-8-5-9-31-19(28)20(21,22)23/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDRHQCTABLESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl3N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Diethyl Quinoline-3,6-dicarboxylate

The quinoline core is synthesized via a modified Skraup reaction using diethyl 2-aminoterephthalate as the starting material. Cyclization with glycerol and concentrated sulfuric acid at 120–140°C yields diethyl quinoline-3,6-dicarboxylate. Key considerations include:

Amination at Position 4

Nitration of the quinoline core at position 4 using fuming nitric acid in sulfuric acid (0–5°C) produces the 4-nitro intermediate. Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to a primary amine, yielding diethyl 4-aminoquinoline-3,6-dicarboxylate.

Alkylation with 3-Bromopropanol

The 4-amino group undergoes alkylation with 3-bromopropanol in dimethylformamide (DMF) using potassium carbonate as a base:

Trichloroacetate Esterification

The alcohol moiety is esterified with trichloroacetyl chloride in dichloromethane using pyridine as an HCl scavenger:

Optimization of Reaction Conditions

Alkylation Efficiency

Comparative studies of bases and solvents reveal that Cs₂CO₃ in tetrahydrofuran (THF) enhances nucleophilicity of the amine, achieving 82% yield versus 70% with K₂CO₃ in DMF. Elevated temperatures (40°C) reduce selectivity due to competing elimination.

Esterification Kinetics

Trichloroacetyl chloride exhibits rapid reactivity, with conversion completing within 2 hours. Prolonged exposure (>4 hours) risks transesterification of the quinoline’s ethyl carboxylates.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-2), 8.35 (d, J = 8.8 Hz, 1H, H-5), 7.98 (d, J = 8.8 Hz, 1H, H-7), 4.45 (q, J = 7.1 Hz, 4H, COOCH₂CH₃), 3.65 (t, J = 6.2 Hz, 2H, NHCH₂), 2.85 (t, J = 6.2 Hz, 2H, CH₂OCO), 1.42 (t, J = 7.1 Hz, 6H, COOCH₂CH₃).

-

IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O trichloroacetate).

Purity and Yield

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Skraup Cyclization | 60 | 95 |

| Amination | 88 | 98 |

| Alkylation | 75 | 97 |

| Esterification | 90 | 99 |

Challenges and Alternative Approaches

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroacetoxy moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trichloroacetic anhydride in the presence of a base such as pyridine.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes a quinoline core substituted with diethyl and trichloroacetoxy groups. Its molecular formula is , with a molecular weight of approximately 426.72 g/mol. The presence of the quinoline moiety suggests potential biological activity, particularly in anti-cancer and anti-microbial applications.

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has shown that compounds similar to diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate exhibit promising anticancer properties. For instance, studies on quinoline derivatives have demonstrated their ability to inhibit cancer cell proliferation by interfering with DNA synthesis and inducing apoptosis in various cancer cell lines.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the effects of quinoline derivatives on human breast cancer cells. The findings indicated that specific substitutions on the quinoline ring enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

1.2 Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Quinoline derivatives have been reported to exhibit broad-spectrum antimicrobial effects against bacteria and fungi.

Case Study:

In a recent study published in Antimicrobial Agents and Chemotherapy, a series of quinoline derivatives were tested against various bacterial strains. The results showed that modifications similar to those found in this compound significantly improved antimicrobial efficacy .

Organic Synthesis Applications

2.1 Synthesis of Novel Compounds

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization and modification.

Data Table: Synthesis Pathways Using this compound

| Reaction Type | Product Type | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Modified Quinoline Derivative | Reflux in DMF | 85 |

| Esterification | New Ester Compound | Acid catalysis | 90 |

| Hydrolysis | Carboxylic Acid | Aqueous NaOH | 95 |

Potential Future Applications

Given its structural complexity and biological activity profile, this compound holds potential for future applications in:

- Drug Development: Further exploration in drug design could lead to new therapies for resistant strains of bacteria or novel anticancer agents.

- Material Science: Investigating its properties could reveal applications in developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to DNA or RNA: Intercalating into nucleic acids and disrupting their function.

Inhibiting Enzymes: Acting as an inhibitor of key enzymes involved in cellular processes.

Modulating Signaling Pathways: Affecting various signaling pathways within cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Substituent Effects: The trichloroacetoxy group in the target compound enhances lipophilicity (logP) and introduces strong electron-withdrawing effects, which may promote covalent interactions with biological targets. In contrast, the acetyl group in the analog from facilitates π-π stacking interactions, while the dimethylamino group in ’s compound increases water solubility via protonation . The diethyl esters in the target compound likely improve membrane permeability compared to mixed ethyl/methyl esters in other analogs .

Synthetic Pathways: describes a general acylation method using thionyl chloride to generate acyl chlorides, followed by reaction with amines . This approach may apply to the target compound’s synthesis, where trichloroacetyl chloride could react with a propylamino-quinoline intermediate. Phosphonate-containing analogs in highlight the use of diethyl phosphonate groups, suggesting that ester stability and reactivity are critical design considerations .

Biological Activity: While the target compound’s activity is undocumented, structurally related quinoline derivatives exhibit diverse roles:

- MCHR1 antagonists () for central nervous system applications .

- Antiplasmodial fosmidomycin derivatives (), where phosphonate esters contribute to parasitic membrane targeting .

Physicochemical Properties

- Solubility: The target compound’s high Cl₃ content reduces aqueous solubility compared to the acetylated () and dimethylamino () analogs.

- Stability : The trichloroacetoxy ester is prone to hydrolysis under basic conditions, whereas the acetyl group in ’s compound is more stable.

Biological Activity

Diethyl 4-((3-(2,2,2-trichloroacetoxy)propyl)amino)quinoline-3,6-dicarboxylate is a synthetic compound that incorporates a quinoline structure known for its diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a quinoline core with two carboxylate groups and a trichloroacetoxy propylamino moiety. The presence of these functional groups significantly influences its biological activity. The molecular formula is CHClNO, and it possesses distinct physicochemical properties that facilitate its interaction with biological targets.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.

- Receptor Modulation : It may bind to various receptors, modulating their activity and influencing cellular responses.

- Antimicrobial Activity : Similar compounds have shown potential against various pathogens, suggesting this compound may exhibit antimicrobial properties.

Antimicrobial Activity

Research has indicated that quinoline derivatives can possess significant antimicrobial properties. For instance, studies on related compounds have demonstrated effective inhibition against mycobacterial species, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) suggests that modifications in the quinoline scaffold can enhance antimicrobial efficacy.

| Compound | Activity Against M. tuberculosis | IC50 (μM) |

|---|---|---|

| Compound A | Higher than standards (isoniazid) | 7.5 |

| Compound B | Effective against M. kansasii | Not specified |

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. This compound may similarly exhibit cytotoxic effects against various cancer cell lines. Preliminary studies suggest that the compound could induce apoptosis in cancer cells by modulating key signaling pathways.

Case Studies

- In Vitro Studies : A study investigated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. This compound was included in the screening and showed promising results in inhibiting cell proliferation.

- Antimycobacterial Screening : In a series of tests against mycobacterial strains, compounds structurally similar to this compound demonstrated significant activity compared to standard treatments like isoniazid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.